molecular formula C11H20ClNOS B14697911 alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride CAS No. 31634-25-0

alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride

Cat. No.: B14697911
CAS No.: 31634-25-0
M. Wt: 249.80 g/mol
InChI Key: GWEBJNXEQIKNFX-UHFFFAOYSA-N
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Description

Alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride is a chemical compound that belongs to the class of alpha-amino ketones. This compound is characterized by the presence of a thiophene ring, an isobutylamino group, and a methanol group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride typically involves the nucleophilic substitution of an alpha-halogenated ketone with an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring higher yields and purity. The use of automated systems and reactors can also help in optimizing the reaction conditions and minimizing the production costs.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Alpha-(1-(Isobutylamino)ethyl)-2-thiophenemethanol hydrochloride can be compared with other similar compounds such as:

  • Alpha-(1-(Dimethylamino)ethyl)-2-thiophenemethanol hydrochloride
  • Alpha-(1-(Ethylamino)ethyl)-2-thiophenemethanol hydrochloride

These compounds share similar structural features but differ in the nature of the amino group. The presence of different substituents can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Properties

CAS No.

31634-25-0

Molecular Formula

C11H20ClNOS

Molecular Weight

249.80 g/mol

IUPAC Name

2-(2-methylpropylamino)-1-thiophen-2-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C11H19NOS.ClH/c1-8(2)7-12-9(3)11(13)10-5-4-6-14-10;/h4-6,8-9,11-13H,7H2,1-3H3;1H

InChI Key

GWEBJNXEQIKNFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C(C1=CC=CS1)O.Cl

Origin of Product

United States

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